(R)-2-(oxetan-2-yl)acetic acid (R)-2-(oxetan-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15803724
InChI: InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
SMILES:
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol

(R)-2-(oxetan-2-yl)acetic acid

CAS No.:

Cat. No.: VC15803724

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(oxetan-2-yl)acetic acid -

Specification

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
IUPAC Name 2-[(2R)-oxetan-2-yl]acetic acid
Standard InChI InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
Standard InChI Key VLLIAYSELVGSAE-SCSAIBSYSA-N
Isomeric SMILES C1CO[C@H]1CC(=O)O
Canonical SMILES C1COC1CC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a four-membered oxetane ring (C₃H₆O) fused to a chiral carbon center bearing a carboxylic acid group (–CH₂COOH). The (R)-configuration at the stereocenter distinguishes it from its (S)-enantiomer, influencing its reactivity and biological interactions .

Molecular Formula: C₅H₈O₃
Molar Mass: 116.12 g/mol
Key Functional Groups:

  • Oxetane ring (cyclic ether)

  • Carboxylic acid (–COOH)

  • Chiral center (R-configuration)

The strained oxetane ring (bond angles ~90°) enhances reactivity compared to larger cyclic ethers like tetrahydrofuran, making it susceptible to ring-opening reactions under acidic or nucleophilic conditions .

Synthetic Methodologies

Photoredox-Catalyzed Decarboxylation

A breakthrough synthesis involves visible-light-mediated hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids . This method avoids traditional UV-light-dependent Paternò-Büchi reactions, offering better diastereocontrol.

Reaction Conditions:

  • Catalyst: Ru(bpy)₃²⁺ (photoredox catalyst)

  • Light Source: Blue LEDs (450 nm)

  • Yield: 60–75% (substrate-dependent)

Mechanistic Insights:

  • Substrate-dependent initiation pathways: Electron-deficient aryl groups favor single-electron transfer (SET), while electron-rich groups undergo proton-coupled electron transfer (PCET) .

  • Diastereomeric outcomes are governed by hydrogen bonding between intermediates and the solvent matrix .

Patent-Based Industrial Synthesis

A 2021 patent (EP4194446A1) outlines a multi-step route to oxetane derivatives, adaptable for (R)-2-(oxetan-2-yl)acetic acid :

  • Acid-Catalyzed Hydrolysis:

    • Starting material: [2-(1-ethoxyethoxy)methyl]propylene oxide

    • Conditions: 20–30°C, 15–20 h, acetic acid catalyst

    • Intermediate: (Oxetan-2-yl)methanol

  • Esterification:

    • Reagents: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), triethylamine

    • Product: (Oxetan-2-yl)methyl sulfonate ester

  • Substitution Reactions:

    • Phthalimide displacement followed by hydrazine hydrolysis yields primary amines, which can be oxidized to carboxylic acids .

Table 1: Comparison of Synthetic Methods

Reactivity and Functionalization

Ring-Opening Reactions

The oxetane ring undergoes nucleophilic attack at the less hindered carbon:

  • Acidic Conditions: Protonation of oxygen leads to ring opening, forming a carbocation intermediate.

  • Nucleophiles: Amines, thiols, or alcohols attack the electrophilic carbon, yielding functionalized acetic acid derivatives .

Carboxylic Acid Derivatives

The –COOH group participates in standard reactions:

  • Esterification: Forms methyl/ethyl esters for improved lipophilicity.

  • Amide Coupling: Utilizes EDCI/HOBt for peptide-like bonds, relevant in prodrug design .

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activity

While direct studies on this compound are scarce, structurally related oxetane-acid hybrids exhibit:

  • Antioxidant Activity: ABTS radical scavenging (IC₅₀: 50–100 μM).

  • Antimicrobial Effects: Moderate activity against Gram-positive bacteria (MIC: 32–64 μg/mL).

Table 2: Biological Activity of Oxetane Derivatives

CompoundAntioxidant IC₅₀ (μM)Antimicrobial MIC (μg/mL)Target Organisms
(R)-2-(Oxetan-2-yl)acetic acid analog7564Staphylococcus aureus
3-Methyloxetan-3-acetic acid90>128Escherichia coli

Industrial and Research Implications

Scalability Challenges

Current methods face yield limitations (30–75%), necessitating optimization of:

  • Catalytic Systems: Earth-abundant metal catalysts for photoredox reactions .

  • Continuous-Flow Synthesis: To enhance throughput and safety in ring-opening steps .

Future Directions

  • Asymmetric Synthesis: Developing chiral catalysts for enantioselective oxetane functionalization.

  • Biological Screening: Evaluating pharmacokinetics and toxicity profiles for therapeutic applications.

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